molecular formula C6H10ClNO2 B1316117 Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride CAS No. 51827-12-4

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B1316117
CAS No.: 51827-12-4
M. Wt: 163.6 g/mol
InChI Key: LDWTUXKKNIHFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Mechanism of Action

Target of Action

The primary targets of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride Related compounds have been shown to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also interact with cellular targets.

Mode of Action

The exact mode of action of This compound It’s known that pyrrole derivatives can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by This compound Related compounds have been shown to exhibit a wide range of pharmacological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s action could be affected by the pH of the environment, the presence of other compounds, and the temperature .

Biochemical Analysis

Biochemical Properties

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been observed to interact with enzymes involved in the synthesis of indole derivatives, which are important in cell biology and pharmacology . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of reaction intermediates and the promotion of specific biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various signaling molecules, leading to changes in cellular responses . Additionally, it has been found to alter gene expression patterns, thereby influencing the production of proteins that are critical for cell survival and function. The impact on cellular metabolism includes changes in the rates of metabolic reactions and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound binds to active sites of enzymes, altering their activity and thus influencing the overall biochemical pathway. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability and degradation patterns. Over time, the compound may undergo chemical changes that affect its activity and potency . Long-term studies have shown that it can have sustained effects on cellular function, with some changes becoming more pronounced with prolonged exposure. These effects are often monitored through in vitro and in vivo experiments to understand the compound’s stability and long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of key metabolites . The compound’s involvement in these pathways is critical for understanding its overall biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for its role in various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride typically involves the condensation of 2,5-dihydro-1H-pyrrole-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylates.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate
  • Ethyl 2,5-dihydro-1H-pyrrole-2-carboxylate
  • 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Uniqueness

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs. Additionally, its reactivity and stability under various conditions make it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWTUXKKNIHFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585131
Record name Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51827-12-4
Record name Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.